1-[(4-Chlorophenyl)sulfanylmethyl]piperidine
Description
Properties
CAS No. |
6631-77-2 |
|---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16ClNS/c13-11-4-6-12(7-5-11)15-10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
XUTISGGIDBIFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-[(4-chlorophenyl)sulfanylmethyl]piperidine generally involves the nucleophilic substitution or coupling of a 4-chlorophenyl-containing sulfanyl or thiol intermediate with a piperidine derivative, often through a methylene linker. The key challenge is the selective formation of the sulfanyl linkage without over-oxidation or side reactions.
Literature-Reported Methods and Findings
Sulfanyl-Linked Piperidine Derivatives via Alkylation of Thiols
Though direct literature on this compound is limited, analogous compounds with sulfanyl linkages have been synthesized by alkylation of thiols with halomethyl piperidine derivatives or by substitution of halomethyl chlorophenyl compounds with piperidine thiolates.
A related synthetic approach involves the preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives, where the sulfanyl group is oxidized to sulfonyl, indicating the feasibility of sulfanyl linkage formation at the 4-chlorophenyl position attached to piperidine rings.
In this method, hydrazine hydrate reflux and subsequent reactions in ethanol with potassium hydroxide and carbon disulfide were used to generate sulfur-containing heterocycles from piperidine derivatives, demonstrating the versatility of sulfur chemistry in piperidine frameworks.
Use of Nucleophilic Substitution and Base Catalysis
The preparation of this compound can be inferred from methods where 4-chlorophenyl methyl halides react with piperidine or its derivatives in the presence of bases or nucleophiles to form the sulfanyl linkage.
A patent describing the preparation of related piperidine derivatives (though focusing on 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine) highlights the importance of reaction conditions such as low temperature and Lewis acid catalysis to improve yield and reduce reaction time. This suggests that similar strategies could be adapted for sulfanyl derivatives to optimize synthesis.
Detailed Example Procedure (Inferred from Related Compounds)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Chlorophenyl thiol or sulfanyl precursor + piperidinylmethyl halide | Nucleophilic substitution in polar aprotic solvent (e.g., DMF) with base (e.g., lithium hydride) | Formation of this compound via thioether bond |
| 2 | Purification by recrystallization or chromatography | Removal of impurities and isolation of product | Pure this compound |
This approach is supported by the synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives where lithium hydride and alkyl halides were used in DMF to introduce alkyl/aralkylthio groups.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF), acetone, ethanol | DMF favored for nucleophilic substitution; acetone for crystallization |
| Base | Lithium hydride, potassium hydroxide, sodium hydroxide | Lithium hydride effective for deprotonation of thiols; KOH/NaOH for hydrolysis or salt formation |
| Temperature | Room temperature to reflux (25–80 °C) | Reflux used for hydrazine hydrate reactions; low temperature for Lewis acid catalysis in related piperidine syntheses |
| Reaction Time | 3–12 hours | Longer times for complete conversion; can be reduced by catalyst use |
| Yield | 20–40% (varies by method) | Yields improved by selective crystallization and optimized conditions |
Research Findings and Optimization Notes
Optical Purity and Yield: In related piperazine derivatives, optical resolution using N-acetyl-L-phenylalanine as a resolving agent yielded high optical purity (94.1%) but moderate yield (40%). While this is for a different piperazine compound, similar resolving techniques could be adapted if chiral purity is required.
Catalysis and Reaction Conditions: Low-temperature reactions in the presence of Lewis acids have been shown to improve reaction rates and yields in piperidine derivative synthesis, suggesting that such conditions could be beneficial in preparing this compound.
Avoidance of Over-Oxidation: Careful control of reaction conditions is necessary to prevent oxidation of the sulfanyl group to sulfonyl or sulfoxide, which would alter the compound's properties.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Piperidine, -[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)
- Substituent : Sulfonyl (–SO2–) group instead of sulfanylmethyl.
- This enhances solubility in polar solvents but may reduce membrane permeability.
- Applications : Sulfonyl-containing piperidines are common in medicinal chemistry for enzyme inhibition (e.g., Hsp90 inhibitors in ) .
1-[1-(4-Chlorophenyl)-2,2-dimethylcyclopropyl]piperidine
- Substituent : Bulky 2,2-dimethylcyclopropyl group.
- Such structures are explored in forensic chemistry for novel psychoactive substances (NPS) identification .
1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidine (7a)
- Substituent : Thiadiazole-sulfonyl hybrid.
- Key Differences : The thiadiazole ring adds aromaticity and hydrogen-bonding sites, often enhancing interactions with biological targets like kinases or antimicrobial enzymes .
Pharmacological Activity Comparisons
Benzothiazole-Piperidine Hybrids ()
- Examples: Compounds 8b–8f with N-Boc-protected amino groups and benzothiazole moieties.
- Activity : Hsp90 C-terminal inhibitors with varying yields (15–67%). Stereochemistry (e.g., 8c vs. 8d) significantly impacts synthetic efficiency and possibly target engagement .
NMDA Receptor Antagonists ()
- Example: SL 82.0715 [(±)-α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol].
- Activity : Reduces cerebral infarction volume by 48% in rats via NMDA receptor blockade. The 4-chlorophenyl group enhances lipophilicity, aiding blood-brain barrier penetration .
α-Glucosidase Inhibitors ()
- Example : 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol.
- Activity : IC50 = 0.207 mM (vs. acarbose, 0.353 mM). Hydrophilic substituents (e.g., hydroxyl groups) improve enzyme binding via hydrogen bonding .
Gold-Catalyzed Propargylamines ()
- Example : 1-(1-(4-Chlorophenyl)-3-phenylprop-2-ynyl)piperidine (5faa).
- Synthesis : One-pot reaction with 93% yield. The propargyl group introduces rigidity, affecting conformational flexibility compared to sulfanylmethyl derivatives .
Spiro Compounds ()
- Example : Spiro[1,3-benzodioxole-2,4'-piperidine] derivatives.
- LC/MS data show >87% purity, indicating robust synthetic protocols .
Biological Activity
1-[(4-Chlorophenyl)sulfanylmethyl]piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies, including its antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chlorophenyl group and a sulfanylmethyl moiety. This structure is significant as it combines the pharmacological benefits associated with both piperidine and sulfonamide functionalities.
Antibacterial Activity
Numerous studies have investigated the antibacterial efficacy of compounds related to this compound. A notable study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown strong inhibitory activity against urease, an enzyme involved in the hydrolysis of urea . This inhibition is crucial as urease plays a role in various pathological conditions, including urinary tract infections and kidney stones.
The compound was also assessed for its acetylcholinesterase (AChE) inhibition, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The IC50 values for several synthesized derivatives were reported, indicating significant potential as AChE inhibitors compared to standard references .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Urease | Strong | Varies (e.g., 2.14) |
| Acetylcholinesterase | Moderate | Varies (e.g., 21.25) |
Case Studies
In a comprehensive study examining various piperidine derivatives, including those with the sulfanylmethyl group, researchers utilized molecular docking simulations to predict binding affinities and interactions with target proteins. The results indicated that these compounds could effectively bind to key enzymes involved in bacterial metabolism and human disease pathways .
Another case study focused on the synthesis and evaluation of this compound derivatives for their anti-inflammatory properties. These derivatives were tested in vitro for their ability to inhibit pro-inflammatory cytokines, revealing promising results that suggest potential therapeutic applications in treating inflammatory diseases .
Q & A
What are the standard synthetic routes for 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine, and how can reaction efficiency be optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenethiol and a piperidine derivative bearing a leaving group (e.g., chloromethylpiperidine). A common approach involves using a base like triethylamine to deprotonate the thiol, enabling attack on the electrophilic carbon of the piperidine precursor . Optimization strategies include:
- Stoichiometric Control : Maintain a 1:1 molar ratio of reactants to minimize side products.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity .
- Purification : Column chromatography or recrystallization improves purity (>99% achievable) .
What spectroscopic and analytical techniques are recommended for characterizing this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the sulfanylmethyl linkage and aromatic substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 296.2133 (CHClNOS) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the piperidine ring (e.g., C-S-C angle ≈ 104°) .
What safety protocols are critical during the synthesis and handling of this compound?
Basic Research Question
Critical precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact, as thiols and chlorinated compounds are irritants .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal per institutional guidelines .
How can computational methods aid in optimizing the synthesis and predicting reactivity?
Advanced Research Question
Quantum mechanical calculations (e.g., density functional theory, DFT) can:
- Model Transition States : Identify energy barriers for sulfanylmethylation steps .
- Predict Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., dielectric constant of DCM) .
- Screen Catalysts : Evaluate Lewis acids (e.g., AlCl) for improved regioselectivity .
How should researchers resolve discrepancies in spectroscopic data between synthetic batches?
Advanced Research Question
Contradictions in NMR or MS data may arise from:
- Tautomerism : Check for thiol ↔ disulfide equilibria using redox-stable conditions .
- Impurity Profiling : Compare HPLC retention times with standards; spiking experiments can identify co-eluting impurities .
- Crystallographic Validation : Cross-validate ambiguous NMR signals with XRD-derived bond lengths .
What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?
Advanced Research Question
Approaches include:
- Substituent Variation : Synthesize analogs with modified chlorophenyl or piperidine groups to assess receptor binding (e.g., dopamine D/5-HT affinities) .
- Docking Studies : Use molecular dynamics to predict interactions with target proteins (e.g., ligand-receptor binding pockets) .
- In Vitro Assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293 for off-target effects) .
How can crystallographic data enhance understanding of the compound’s conformational dynamics?
Advanced Research Question
XRD analysis reveals:
- Piperidine Ring Puckering : Chair vs. boat conformations influence steric interactions with biological targets .
- Sulfanyl Group Orientation : Dihedral angles (e.g., C-S-CH-N) dictate accessibility for nucleophilic attack .
- Packing Interactions : Hydrogen-bonding networks in the crystal lattice inform solubility profiles .
What experimental adjustments address low yields in large-scale synthesis?
Advanced Research Question
To improve scalability:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- Temperature Gradients : Gradual heating (40–60°C) prevents exothermic runaway reactions .
- Flow Chemistry : Continuous reactors reduce batch variability and improve mixing efficiency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
